molecular formula C13H7F2N3O2S B2388279 N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-28-0

N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2388279
CAS No.: 851944-28-0
M. Wt: 307.27
InChI Key: VWMVRGPGRUVIPY-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that features a thiazolopyrimidine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the following steps:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a difluorophenyl halide with the thiazolopyrimidine intermediate in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the thiazolopyrimidine intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, reducing the overall production cost.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups introduced.

Scientific Research Applications

N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activity. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities.

    Pharmaceuticals: It can be used as a building block for the synthesis of novel pharmaceutical compounds with improved efficacy and safety profiles.

    Materials Science: The compound’s unique chemical structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Research: It can be used as a probe or tool compound to study various biological processes and pathways.

Comparison with Similar Compounds

N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-(2,6-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide and N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-4-carboxamide share structural similarities.

    Uniqueness: The presence of the 2,5-difluorophenyl group and the specific positioning of functional groups in this compound contribute to its unique chemical and biological properties, making it distinct from other related compounds.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N3O2S/c14-7-1-2-9(15)10(5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMVRGPGRUVIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)C2=CN=C3N(C2=O)C=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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